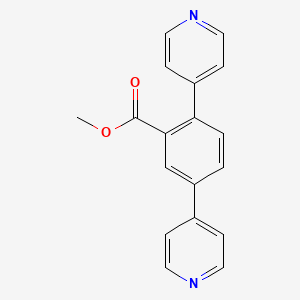

Methyl 2,5-di(pyridin-4-yl)benzoate

Description

Properties

Molecular Formula |

C18H14N2O2 |

|---|---|

Molecular Weight |

290.3 g/mol |

IUPAC Name |

methyl 2,5-dipyridin-4-ylbenzoate |

InChI |

InChI=1S/C18H14N2O2/c1-22-18(21)17-12-15(13-4-8-19-9-5-13)2-3-16(17)14-6-10-20-11-7-14/h2-12H,1H3 |

InChI Key |

KSNQHROWQQREJV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C2=CC=NC=C2)C3=CC=NC=C3 |

Origin of Product |

United States |

Contextual Significance of Pyridyl Functionalized Benzoate Esters in Contemporary Materials Science

Pyridyl-functionalized benzoate (B1203000) esters represent a critically important class of organic ligands in the development of advanced functional materials, most notably metal-organic frameworks (MOFs) and coordination polymers. The unique combination of a carboxylate group (or its ester derivative) and one or more pyridyl rings provides a powerful toolkit for crystal engineering. The pyridyl group acts as a classic coordination site for metal ions, while the benzoate portion provides structural rigidity and an additional coordination point, leading to robust and predictable framework structures.

Research into analogous ligands, such as 3-(4-pyridyl)benzoate (34pba) and 4-(4-pyridyl)benzoate (44pba), has led to the creation of MOFs with remarkable and highly desirable properties. msu.ac.zwmsu.ac.zwresearchgate.net These properties include:

Dynamic Structural Behavior: MOFs constructed from these linkers have demonstrated fascinating dynamic responses to external stimuli, including significant negative and positive thermal expansion, as well as structural "breathing" upon solvent exchange. msu.ac.zwresearchgate.net

Chromic Properties: A number of these materials exhibit solvatochromism, vapochromism, and thermochromism, where their color changes in response to the surrounding solvent, vapor, or temperature. This makes them promising candidates for chemical sensing applications. msu.ac.zwresearchgate.net

Luminescence: The inherent photophysical properties of the organic linkers can be harnessed to create luminescent MOFs, which are valuable for sensing and optical applications.

Selective Adsorption: The tailored pore environments within these frameworks have shown exceptional performance in specific applications, such as the capture of iodine, which is relevant to environmental remediation. msu.ac.zwresearchgate.net

The incorporation of an ester group, as seen in Methyl 2,5-di(pyridin-4-yl)benzoate, adds another layer of functionality. While the ester is typically less coordinating than a deprotonated carboxylic acid, it can be hydrolyzed in situ during solvothermal synthesis to form the corresponding carboxylate linker. Alternatively, it can influence the electronic properties of the ligand and the resulting framework. This versatility underscores the significance of this compound class in the rational design of materials with targeted functions.

Interdisciplinary Relevance of Methyl 2,5 Di Pyridin 4 Yl Benzoate As a Modular Organic Building Block

The structure of Methyl 2,5-di(pyridin-4-yl)benzoate makes it an exemplary modular organic building block, or "ligand," for constructing larger, ordered assemblies. In coordination chemistry, ligands are classified by the number of binding sites they offer; molecules with multiple, distinct binding sites are known as polytopic ligands. researchgate.net this compound is a polytopic ligand, featuring two nitrogen donor atoms on the pyridyl rings and potential oxygen donor atoms from the ester group. This multi-dentate character allows it to bridge multiple metal centers simultaneously, a fundamental requirement for forming extended networks like coordination polymers and MOFs. researchgate.net

The interdisciplinary relevance of this modularity is vast. By carefully selecting metal ions or clusters (the "nodes") to connect with this ligand (the "strut"), chemists can exert precise control over the resulting architecture's topology, dimensionality, and pore size. The adaptability of similar pyridine-dicarboxylate linkers, which can adopt various coordination modes (e.g., monodentate, bidentate, bridging), highlights the structural diversity that can be achieved. nih.gov This design-driven approach is central to:

Materials Science: Creating porous materials for gas storage and separation.

Catalysis: Designing heterogeneous catalysts with well-defined active sites within the framework pores.

Sensing: Fabricating chemical sensors where the framework's optical or electronic properties change upon interaction with specific analytes.

The use of pre-designed "complexes as ligands" is a successful method for synthesizing complex polynuclear structures, and this compound is a prime candidate for such a hierarchical construction strategy. researchgate.net

Scope and Research Trajectories Pertaining to Methyl 2,5 Di Pyridin 4 Yl Benzoate Architectures

Retrosynthetic Analysis and Precursor Design for this compound

A retrosynthetic analysis of this compound reveals two primary disconnections. The first logical disconnection is at the ester functional group, leading to the precursor 2,5-di(pyridin-4-yl)benzoic acid and methanol (B129727). This simplifies the final synthetic step to a standard esterification reaction.

The second, more crucial disconnection occurs at the carbon-carbon bonds linking the pyridyl groups to the central phenyl ring. This disconnection points to a di-halogenated benzoic acid derivative and a pyridin-4-yl organometallic reagent as key precursors. Specifically, a cross-coupling reaction, such as the Suzuki-Miyaura coupling, is a highly effective strategy for this transformation. This leads to the identification of precursors like methyl 2,5-dibromobenzoate or 2,5-dibromobenzoic acid and pyridine-4-boronic acid. The corresponding carboxylic acid, 2,5-Di(pyridin-4-yl)benzoic acid, is a known compound, lending credence to this synthetic approach nih.gov.

Optimized Synthetic Pathways for this compound

The synthesis of this compound has been reported as a ligand for the formation of coordination polymers acs.org. The synthetic approach generally follows the logic of the retrosynthetic analysis, primarily involving a palladium-catalyzed cross-coupling reaction followed by an esterification step, or vice-versa.

Cross-Coupling Methodologies for C–C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, particularly for creating biaryl structures. This reaction is well-suited for the synthesis of di-pyridyl substituted aromatics mdpi.com.

A common pathway involves the reaction of methyl 2,5-dibromobenzoate with two equivalents of pyridine-4-boronic acid. This reaction is typically catalyzed by a palladium(0) complex, which can be generated in situ from a palladium(II) precursor like palladium(II) acetate (B1210297) or pre-formed as tetrakis(triphenylphosphine)palladium(0). The presence of a base is essential for the transmetalation step of the catalytic cycle.

| Parameter | Typical Conditions | Reference |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | General Suzuki Coupling Knowledge |

| Ligand | Triphenylphosphine (PPh₃) | General Suzuki Coupling Knowledge |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ | General Suzuki Coupling Knowledge |

| Solvent | Toluene, Dioxane, DMF | General Suzuki Coupling Knowledge |

| Reactants | Methyl 2,5-dibromobenzoate, Pyridine-4-boronic acid | Plausible based on retrosynthesis |

The reaction conditions, such as the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and purity. The reaction is typically carried out under an inert atmosphere to prevent the degradation of the catalyst.

Esterification Protocols

Should the synthesis proceed via the formation of 2,5-di(pyridin-4-yl)benzoic acid, a subsequent esterification step is required. The Fischer-Speier esterification is a classic and effective method for this transformation youtube.comtcu.edu. This acid-catalyzed reaction involves refluxing the carboxylic acid in an excess of methanol, which acts as both the solvent and the reactant. A strong acid catalyst, such as sulfuric acid or hydrochloric acid, is typically employed to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by methanol youtube.comresearchgate.net.

An alternative method involves the use of a coupling reagent, which activates the carboxylic acid for reaction with methanol under milder conditions.

| Method | Reagents | Conditions | Reference |

| Fischer-Speier Esterification | 2,5-di(pyridin-4-yl)benzoic acid, Methanol, H₂SO₄ (catalytic) | Reflux | youtube.comtcu.eduresearchgate.net |

| Coupling Reagent | 2,5-di(pyridin-4-yl)benzoic acid, Methanol, DCC, DMAP | Room Temperature | General Esterification Knowledge |

Green Chemistry Approaches in Synthesis

While specific green chemistry protocols for the synthesis of this compound are not extensively documented, general principles can be applied to make the synthesis more environmentally benign. In the context of the Suzuki-Miyaura coupling, this can involve the use of water as a solvent, phase-transfer catalysts, or more sustainable and recyclable palladium catalyst systems. For the esterification step, employing solid acid catalysts or enzymatic methods can reduce the generation of acidic waste streams associated with traditional Fischer esterification.

Derivatization and Functionalization of the this compound Scaffold

The presence of two pyridyl moieties in the this compound structure offers opportunities for further chemical modification, allowing for the fine-tuning of its electronic and steric properties for various applications.

Chemical Modification at the Pyridyl Moieties

The nitrogen atoms of the pyridyl rings are susceptible to electrophilic attack, providing a handle for various functionalization reactions.

N-Alkylation: The pyridyl nitrogens can be alkylated, for instance, through reaction with an alkyl halide such as methyl iodide, to form the corresponding pyridinium (B92312) salts. This modification introduces a positive charge and can significantly alter the solubility and electronic properties of the molecule nih.govoregonstate.edugoogle.comwikipedia.org. The use of quaternary ammonium (B1175870) salts can also serve as a method for monoselective N-methylation acs.org.

N-Oxidation: The pyridyl nitrogen atoms can be oxidized to form pyridine-N-oxides using oxidizing agents like peroxy acids google.comorganic-chemistry.orgscripps.eduwikipedia.orgacs.org. This transformation modifies the electronic character of the pyridine (B92270) ring, making it more electron-rich and influencing its coordination behavior. The resulting N-oxides can also serve as intermediates for further functionalization at the carbon atoms of the pyridine rings.

These derivatization reactions expand the chemical space accessible from the this compound scaffold, enabling the synthesis of a library of related compounds with tailored properties.

Synthetic Pathways and Modification Strategies for this compound

The synthesis and functionalization of polypyridyl ligands are of significant interest in coordination chemistry and materials science due to their ability to form diverse and functional metal-organic assemblies. This article focuses on the chemical compound "this compound," exploring its synthetic methodologies, modifications at the central benzoate (B1203000) core, and post-synthetic modification strategies applicable to its derived assemblies.

2 Modifications at the Benzoate Core

Modifications to the central benzoate core of this compound offer a direct route to tune the electronic properties and functionality of the resulting ligand and its coordination complexes. These modifications can be introduced either at the precursor stage, by using a substituted benzoic acid derivative, or through post-synthetic modification of the ester group.

One common modification involves the introduction of various functional groups onto the benzene (B151609) ring. This can be achieved by starting with a substituted 2,5-dihalobenzoic acid. For instance, the presence of electron-donating or electron-withdrawing groups on the aromatic backbone can significantly influence the electron density of the entire molecule, thereby affecting the coordination properties of the pyridyl nitrogen atoms and the photophysical characteristics of its metal complexes.

Another key point of modification is the ester functional group (-COOCH₃). This group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups. For example, the carboxylic acid can be reacted with amines to form amides, or with alcohols to form different esters. This versatility allows for the introduction of a wide range of functionalities, including those that can participate in further reactions or act as recognition sites.

Enzymatic dihydroxylation of benzoate esters has also been explored as a method for functionalization, leading to the formation of cis-cyclohexadienediols. While not directly reported for this compound, this methodology presents a potential pathway for introducing hydroxyl groups to the benzoate core, which can serve as handles for further synthetic transformations. nih.gov

The following table summarizes potential modifications at the benzoate core:

| Modification Site | Type of Modification | Potential Functional Groups |

| Benzene Ring | Substitution | Alkyl, Alkoxy, Halogen, Nitro, Amino |

| Ester Group | Hydrolysis followed by derivatization | Carboxylic acid, Amides, Other esters |

| Benzene Ring | Enzymatic Dihydroxylation | Hydroxyl groups |

3 Post-Synthetic Modification Strategies on Derived Assemblies

Once this compound is synthesized and assembled into coordination polymers or metal-organic frameworks (MOFs), post-synthetic modification (PSM) offers a powerful tool to introduce new functionalities or alter the properties of the material without deconstructing the entire framework. The pyridyl groups of the ligand are particularly amenable to a variety of PSM reactions.

A common PSM strategy for pyridyl-containing ligands is N-alkylation or N-oxidation of the pyridine nitrogen atoms. Treatment of a coordination assembly containing accessible pyridyl groups with an alkyl halide can lead to the formation of pyridinium salts within the framework. This modification introduces a positive charge into the assembly, which can alter its ion-exchange properties, guest affinity, and catalytic activity. Similarly, oxidation of the pyridyl nitrogen to a pyridine-N-oxide can change the coordination behavior and electronic properties of the ligand.

Another versatile PSM approach is the use of "click" chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov If the initial ligand is designed to contain a reactive handle, such as an alkyne or azide (B81097) group, this can be exploited for the covalent attachment of a wide range of molecules to the assembly after its formation. This allows for the introduction of complex functional groups that might not be stable under the initial assembly conditions.

Furthermore, the uncoordinated pyridyl groups in some assemblies can be used to coordinate additional metal centers, leading to the formation of heterometallic frameworks with potentially enhanced catalytic or magnetic properties. The reactivity of the pyridyl nitrogen as a Lewis base allows for its interaction with a variety of metal precursors.

The table below outlines several post-synthetic modification strategies applicable to assemblies derived from this compound:

| Modification Strategy | Reagent/Method | Resulting Functional Group/Change |

| N-Alkylation | Alkyl halides | Pyridinium salts |

| N-Oxidation | Oxidizing agents (e.g., m-CPBA) | Pyridine-N-oxides |

| Click Chemistry (CuAAC) | Azides or Alkynes | Triazoles with appended functionalities |

| Metalation | Metal precursors | Coordination of additional metal centers |

These strategies highlight the modularity and tunability of systems based on this compound, making it a valuable building block for the design of advanced functional materials.

Advanced Spectroscopic Characterization Techniques

A suite of spectroscopic methods has been employed to build a comprehensive picture of the molecular identity and electronic environment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for confirming the molecular structure by identifying the chemical environment of hydrogen atoms. For this compound, the ¹H NMR spectrum provides distinct signals corresponding to the aromatic protons on the central benzoate ring and the two terminal pyridine rings, as well as the methyl ester group.

The assignment of these signals is based on their chemical shift (δ), multiplicity (splitting pattern), and integration. The protons on the pyridine rings typically appear in the δ 8.7–7.5 ppm range, while the protons on the central benzene ring are observed between δ 8.3–7.8 ppm. The singlet signal for the methyl ester protons (-OCH₃) characteristically appears further upfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridyl-H (ortho to N) | 8.7 (approx.) | Doublet |

| Benzoate-H6 | 8.3 (approx.) | Singlet/Doublet |

| Benzoate-H3, H4 | 7.9-7.8 (approx.) | Multiplet |

| Pyridyl-H (meta to N) | 7.5 (approx.) | Doublet |

| Methyl (-OCH₃) | 3.9 (approx.) | Singlet |

Note: This is a representative table based on analogous structures. Precise experimental values are determined from spectral analysis.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. The IR spectrum of this compound is dominated by several key absorption bands. A strong band corresponding to the C=O stretching vibration of the ester group is typically observed around 1720-1730 cm⁻¹.

Other significant vibrations include the C=N and C=C stretching modes of the pyridine and benzene rings, which appear in the 1600-1400 cm⁻¹ region. The C-O stretching of the ester group gives rise to bands in the 1300-1100 cm⁻¹ range. The out-of-plane C-H bending vibrations provide further information about the substitution pattern of the aromatic rings.

Table 2: Key Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O Stretch (Ester) | ~1725 | Strong |

| C=N/C=C Stretch (Aromatic) | 1600-1400 | Medium-Strong |

| C-O Stretch (Ester) | 1300-1100 | Medium-Strong |

| C-H Bend (Aromatic) | 900-650 | Medium-Weak |

Note: Values are typical for the functional groups present.

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The conjugated system, comprising the benzene ring and two pyridine rings, gives rise to characteristic absorption bands. Typically, π→π* transitions are observed, which are indicative of the extensive aromatic system. The position and intensity of the absorption maxima (λmax) are sensitive to the molecular environment and solvent polarity. For similar dipyridyl-substituted aromatic compounds, strong absorptions are expected in the UV region, often below 350 nm.

X-ray Crystallography for Solid-State Structural Determination

While spectroscopy provides crucial information about molecular structure, X-ray crystallography offers an unambiguous determination of the atomic arrangement in the solid state.

Single Crystal X-ray Diffraction for Absolute Structure and Molecular Conformation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid. Analysis of a suitable single crystal of a coordination complex containing the de-esterified ligand reveals critical details about its solid-state conformation.

The crystal structure would confirm the connectivity of the atoms and provide precise bond lengths and angles. A key conformational feature is the dihedral angle between the planes of the central benzene ring and the two pyridine rings. Steric hindrance often causes these rings to be twisted relative to each other rather than being coplanar. This twisting has significant implications for the molecule's ability to coordinate with metal centers and to pack in a crystal lattice.

Although the crystal structure for the free this compound ligand is not publicly available, data from its coordination complexes, such as {Fe(DPBz-Est)[M(CN)₄]} (where DPBz-Est is the ligand), provide this information. The Cambridge Crystallographic Data Centre (CCDC) holds such structural data, which can be accessed for detailed analysis.

Table 3: Representative Crystallographic Data for a Complex of the 2,5-di(pyridin-4-yl)benzoate Ligand

| Parameter | Value |

|---|---|

| Crystal System | (e.g., Monoclinic) |

| Space Group | (e.g., P2₁/c) |

| a (Å) | (Typical value) |

| b (Å) | (Typical value) |

| c (Å) | (Typical value) |

| β (°) | (Typical value) |

| Volume (ų) | (Typical value) |

| Z (molecules/unit cell) | (Typical value) |

Note: This table illustrates the type of data obtained. Specific values are found in crystallographic databases under specific CCDC accession numbers.

Powder X-ray Diffraction for Crystalline Phase Identification and Purity Assessment

Powder X-ray Diffraction (PXRD) is an essential technique for characterizing polycrystalline materials. The resulting diffraction pattern is a fingerprint of the crystalline phase of the bulk sample. By comparing the experimental PXRD pattern with a pattern simulated from single-crystal X-ray diffraction data, the phase purity of a synthesized batch of this compound can be confirmed. The positions and relative intensities of the diffraction peaks are unique to the compound's specific crystal structure, making PXRD a reliable tool for quality control and for studying phase transitions.

Computational Chemistry and Theoretical Investigations of Methyl 2,5 Di Pyridin 4 Yl Benzoate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. DFT calculations provide valuable insights into the geometry, reactivity, and spectroscopic characteristics of chemical compounds. For Methyl 2,5-di(pyridin-4-yl)benzoate, DFT studies have been instrumental in elucidating its fundamental properties.

Theoretical calculations, particularly using DFT methods, are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule. The process of geometry optimization involves finding the minimum energy structure, which corresponds to the most likely conformation of the molecule. For complex molecules like those with multiple aromatic rings, this analysis is vital to understand their spatial orientation. jacsdirectory.com

In similar molecular systems, DFT calculations have been used to predict bond lengths and angles, which are then often compared with experimental data from techniques like X-ray diffraction to validate the computational model. jacsdirectory.com For instance, in a related dihydropyrimidinone derivative, DFT computations predicted a planar benzene (B151609) ring and a non-planar second ring, highlighting the detailed structural insights that can be gained. jacsdirectory.com The optimization of the molecular structure of this compound would similarly reveal the dihedral angles between the central benzoate (B1203000) ring and the two flanking pyridine (B92270) rings, which significantly influence its electronic and physical properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. malayajournal.org The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. irjweb.com

The HOMO-LUMO gap is a measure of the molecule's excitability. Charge transfer within the molecule is also explained by this energy gap. irjweb.com In many organic molecules, including those with pyridine and benzoate moieties, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions. For this compound, it is anticipated that the HOMO would be distributed over the benzoate ring and the LUMO over the pyridine rings. This distribution dictates the molecule's behavior in chemical reactions and its potential applications in electronic materials. Theoretical studies on similar compounds have shown that charge transfer occurs within the molecule, a fact that is clearly demonstrated by the calculated HOMO and LUMO energies. malayajournal.org

| Compound System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| 2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 | malayajournal.org |

| N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

| Antipyrine Derivative A1 | -4.788 | -2.339 | 2.449 | researchgate.net |

| Antipyrine Derivative A2 | -4.908 | -3.109 | 1.799 | researchgate.net |

| Antipyrine Derivative A3 | -4.942 | -3.101 | 1.841 | researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. nih.govbhu.ac.in The MEP map displays different colors to represent varying electrostatic potential values on the molecule's surface. bhu.ac.in Typically, red-colored regions indicate negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. nih.govresearchgate.net Conversely, blue-colored areas represent positive electrostatic potential, indicating electron-deficient regions that are susceptible to nucleophilic attack. nih.govresearchgate.net Green areas denote regions of neutral potential. nih.gov

For a molecule like this compound, the MEP map would likely show negative potential (red) around the electronegative oxygen atoms of the ester group and the nitrogen atoms of the pyridine rings, suggesting these are the primary sites for electrophilic interactions. nih.gov The hydrogen atoms of the aromatic rings would be expected to show positive potential (blue), making them potential sites for nucleophilic interactions. researchgate.net This detailed charge distribution information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the molecule's reactivity in various chemical environments. bhu.ac.inresearchgate.net

Non-linear optical (NLO) materials are of significant interest for their potential applications in optical communications and frequency conversion. scirp.org Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. The key parameters that determine a molecule's NLO response are the dipole moment, polarizability (α), and the first-order hyperpolarizability (β).

Research on pyridine derivatives has shown that they can exhibit excellent NLO properties. scirp.org For a molecule to have a significant NLO response, it typically needs to have a large dipole moment and a considerable difference between the ground and excited state dipole moments, which is often associated with intramolecular charge transfer. The presence of electron-donating and electron-accepting groups within the same molecule can enhance these properties. In this compound, the pyridine rings can act as electron-withdrawing groups, while the benzoate moiety can be functionalized to modulate its electron-donating or -withdrawing character. Theoretical calculations can predict the hyperpolarizability of this compound, providing a measure of its potential as an NLO material.

| Property | Value | Reference |

|---|---|---|

| Nonlinear Refractive Index (n2) | 6.21 × 10-8 cm2/W | scirp.org |

| Nonlinear Absorption Coefficient (β) | 0.51 × 10-4 cm/W | scirp.org |

| Third Order NLO Susceptibility (χ(3)) | 4.12 × 10-6 esu | scirp.org |

Theoretical vibrational frequency calculations are a powerful complement to experimental spectroscopic techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. By calculating the vibrational modes of a molecule using DFT, researchers can assign the experimentally observed spectral bands to specific molecular motions. nih.gov This correlation between theoretical and experimental spectra provides a deeper understanding of the molecule's structure and bonding.

For this compound, theoretical calculations would predict the characteristic vibrational frequencies associated with the stretching and bending of its various functional groups. These would include the C=O stretching of the ester group, the C-N stretching of the pyridine rings, and the various C-H and C-C vibrations of the aromatic systems. Comparing these calculated frequencies with experimental FT-IR and Raman spectra would help to confirm the molecular structure and provide insights into the strength of the different chemical bonds. For instance, the calculated aromatic C-C skeletal stretching vibrations typically appear in the 1400–1625 cm⁻¹ range. researchgate.net

Intermolecular Interaction Analysis

The way molecules interact with each other in the solid state determines their crystal packing and, consequently, their macroscopic properties. Computational methods can be used to analyze these intermolecular interactions, which include hydrogen bonds, π-π stacking, and van der Waals forces.

For this compound, the pyridine rings offer the possibility of π-π stacking interactions, where the aromatic rings of adjacent molecules align face-to-face or face-to-edge. These interactions play a crucial role in stabilizing the crystal structure. nih.gov Furthermore, the nitrogen atoms of the pyridine rings and the oxygen atoms of the ester group can act as hydrogen bond acceptors, forming hydrogen bonds with suitable donor molecules or even with C-H groups in neighboring molecules (C-H···N or C-H···O interactions). Hirshfeld surface analysis is a computational technique that can provide a visual and quantitative understanding of these intermolecular contacts within a crystal. nih.gov By mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, one can identify the specific atoms involved in different types of intermolecular interactions and their relative importance.

Energy Framework Calculations for Interaction Energies

There are no available energy framework calculations for this compound. These calculations are instrumental in understanding the energetic landscape of the crystal structure, quantifying the strength of intermolecular interactions, and visualizing the topology of the crystal packing in terms of electrostatic, dispersion, and total interaction energies.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

A Quantum Theory of Atoms in Molecules (QTAIM) analysis for this compound has not been reported in the available literature. QTAIM is a powerful theoretical tool used to characterize the nature of chemical bonds and non-covalent interactions by analyzing the topology of the electron density.

Molecular Dynamics Simulations and Computational Crystallography

No records of molecular dynamics simulations or specific computational crystallography studies for this compound were identified. These methods are vital for understanding the dynamic behavior of the molecule and for predicting its crystal structure and polymorphism.

Based on a comprehensive search of available scientific literature, there is no specific information or research data available for the chemical compound "this compound."

Searches for this exact compound, as well as variations of its name and structure, did not yield any published research pertaining to its synthesis, coordination chemistry, or use in the formation of metal complexes or metal-organic frameworks (MOFs). The search results did identify studies on related, but structurally distinct, compounds such as:

Methyl 2-(pyridin-4-yl)benzoate

Various pyridinyl- and bipyridinyl-carboxylic acids

Other polytopic ligands containing pyridine and benzoate functionalities

However, none of these documents address the specific constitutional isomer This compound .

Due to the strict requirement to focus solely on the specified compound and the absence of any available data, it is not possible to generate the requested scientific article. Providing information on related compounds would not adhere to the explicit instructions provided.

Coordination Chemistry and Supramolecular Assembly of Methyl 2,5 Di Pyridin 4 Yl Benzoate

Integration into Metal-Organic Frameworks (MOFs)

Defect Engineering in MOFs Utilizing Methyl 2,5-di(pyridin-4-yl)benzoate Derivatives

Defect engineering in Metal-Organic Frameworks (MOFs) is a strategic approach to intentionally introduce imperfections into the crystalline structure, which can tailor and enhance material properties for applications in catalysis, sorption, and electronics. nih.govfrontiersin.org Defects are sites that disrupt the periodic arrangement of the parent framework and can range from point defects, such as missing linkers or metal ions, to larger-scale imperfections like stacking faults or voids. frontiersin.orgresearchgate.net The introduction of these defects can create coordinatively unsaturated metal sites (CUSs), introduce new functional groups, and modify the porosity of the material, often leading to improved performance compared to the "perfect" crystal. frontiersin.orgacs.org

One effective method for defect engineering is the "mixed-linker" approach, where a ligand that is dimensionally or functionally different from the primary linker is incorporated into the MOF structure during synthesis. acs.org This secondary ligand, often termed a "defective linker" or modulator, can be a truncated version of the primary linker, leading to missing coordination points and the creation of open metal sites. nih.govacs.org

While specific studies utilizing this compound as a primary linker for defect engineering are not extensively documented, its derivatives are prime candidates for this strategy. A derivative of this compound could be designed to act as a defective linker. For example, a derivative where one of the pyridyl groups is replaced by a non-coordinating phenyl group would lack a coordination site compared to the parent molecule. When co-polymerized with a fully functional ditopic or tritopic linker, this derivative would introduce controlled defects into the resulting MOF structure.

The general principle involves synthesizing the MOF in the presence of a controlled concentration of the defective this compound derivative. nih.gov The amount of the defective linker incorporated determines the concentration of defects within the framework, allowing for tunable properties. acs.org The resulting "DEMOFs" (Defect-Engineered MOFs) could exhibit enhanced catalytic activity due to the generation of Lewis or Brønsted acid sites or improved gas adsorption properties stemming from a modified pore environment. nih.govfrontiersin.org Characterization of such defect-engineered materials would typically involve techniques like Powder X-ray Diffraction (PXRD) to confirm the retention of the parent structure, alongside spectroscopic methods to identify the functional groups associated with the defects. acs.org

Table 1: Potential Derivatives of this compound for Defect Engineering in MOFs

| Derivative Name | Type of Defect Introduced | Potential Application |

| Methyl 5-(pyridin-4-yl)biphenyl-2-carboxylate | Missing Linker (Point Defect) | Creation of Coordinatively Unsaturated Sites (CUSs) for catalysis |

| 2,5-di(pyridin-4-yl)benzoic acid | Functional Group Modification | Introduction of Brønsted acid sites (–COOH) for acid catalysis nih.gov |

| Methyl 2,5-di(pyridin-4-yl)nicotinate | Altered Linker Geometry | Strain-induced defects, modified pore shape for selective adsorption |

Supramolecular Architectures Directed by this compound

The assembly of molecules in the solid state is governed by a complex interplay of non-covalent interactions. mdpi.com this compound, with its multiple aromatic rings and heteroatoms, is a versatile building block for directing the formation of intricate supramolecular architectures. The specific arrangement of molecules, or crystal packing, is dictated by the energy minimization of various interactions, including hydrogen bonds, π-π stacking, and other weaker forces. mdpi.commdpi.com

Hydrogen Bonding Networks in Crystalline Assemblies

Hydrogen bonds are highly directional and are among the most important interactions in crystal engineering. mdpi.comrsc.org While this compound lacks strong hydrogen bond donors such as –OH or –NH groups, it can participate in weaker C–H···O and C–H···N hydrogen bonds. The nitrogen atoms of the two pyridyl rings and the carbonyl oxygen atom of the methyl ester group are effective hydrogen bond acceptors. The aromatic C–H groups on the benzene (B151609) and pyridine (B92270) rings, as well as the methyl C–H groups, can act as donors.

Table 2: Potential Hydrogen Bonding Interactions in Crystalline this compound

| Donor | Acceptor | Type of Interaction | Potential Motif |

| Aromatic C-H | Pyridyl Nitrogen (N) | C–H···N | Chains, Dimers nih.gov |

| Aromatic C-H | Carbonyl Oxygen (O) | C–H···O | Sheets, Networks rsc.org |

| Methyl C-H | Pyridyl Nitrogen (N) | C–H···N | Inter-layer linking |

| Methyl C-H | Carbonyl Oxygen (O) | C–H···O | Dimer stabilization |

π-π Stacking Interactions in Solid-State Packing

The π-π stacking interaction is a non-covalent force between aromatic rings that plays a crucial role in the solid-state packing of many organic compounds. mdpi.commdpi.com this compound contains three aromatic systems—the central benzoate (B1203000) ring and two peripheral pyridyl rings—making it highly susceptible to these interactions. These interactions arise from the electrostatic and dispersion forces between the electron clouds of the aromatic rings.

In the solid state, these rings can arrange in various geometries, most commonly face-to-face or edge-to-face (T-shaped). mdpi.com The presence of multiple, conformationally flexible aromatic rings allows for complex stacking arrangements. For example, the pyridyl rings of one molecule might stack with the benzoate ring of an adjacent molecule, or pyridyl-pyridyl stacking could occur. mdpi.com These interactions are characterized by specific geometric parameters, such as the centroid-to-centroid distance between rings (typically 3.3–3.8 Å) and the slip angle. mdpi.com The interplay of these stacking forces is a key determinant of the final crystal structure, influencing properties like density and electronic conductivity. rsc.org In some cases, strong π-π interactions can induce or assist in the interpenetration of networks in coordination polymers. researchgate.net

Table 3: Typical Geometries of π-π Stacking Interactions

| Interaction Type | Description | Typical Centroid-Centroid Distance (Å) |

| Parallel-displaced | Aromatic rings are parallel but offset from one another. | 3.3 - 3.8 mdpi.com |

| T-shaped (Edge-to-face) | The edge of one aromatic ring points towards the face of another. | ~5.0 |

| Sandwich | Aromatic rings are stacked directly on top of each other (less common due to repulsion). | >3.8 |

Advanced Applications of Methyl 2,5 Di Pyridin 4 Yl Benzoate and Its Derived Materials

Catalytic Applications

The incorporation of active metal centers and functional organic linkers into MOFs makes them highly attractive candidates for catalysis. The structure of Methyl 2,5-di(pyridin-4-yl)benzoate, with its accessible pyridyl nitrogen atoms and the potential for a free carboxylic acid group after hydrolysis, suggests suitability for creating catalytically active frameworks.

Heterogeneous Catalysis with MOF-based Systems

MOFs derived from pyridyl-carboxylate ligands are extensively studied for heterogeneous catalysis. The nitrogen atoms of the pyridyl groups can act as basic sites, while the metal nodes can function as Lewis acid sites, creating bifunctional catalysts. Furthermore, the ester group on the this compound ligand could be hydrolyzed to a carboxylic acid, which can then be used for further functionalization, potentially enhancing catalytic activity or selectivity.

However, a review of the current scientific literature reveals that while the potential exists, specific studies detailing the use of MOFs derived from this compound as heterogeneous catalysts have not yet been reported. The development of such systems remains a prospective area for future research.

Electrocatalysis (e.g., Water Splitting, Hydrogen Evolution Reaction)

Electrocatalysis is a critical technology for renewable energy systems, with applications such as water splitting to produce hydrogen fuel. MOFs are investigated as electrocatalyst precursors or as catalysts themselves, owing to their high surface area and the uniform dispersion of metal sites. Materials designed for the hydrogen evolution reaction (HER) often rely on the synergistic effects between metal nodes and conductive or functionally active linkers.

The nitrogen-rich structure of a framework built from 2,5-di(pyridin-4-yl)benzoic acid could facilitate proton transfer and catalyst stability. Despite these advantageous characteristics, there is currently no specific research demonstrating the application of coordination polymers or MOFs based on this compound in electrocatalytic water splitting or the hydrogen evolution reaction. This remains a promising, yet unexplored, research direction.

Spin Crossover (SCO) Phenomena in Coordination Polymers

One of the most significant and well-documented applications of materials derived from this compound is in the field of molecular magnetism, specifically spin crossover (SCO). SCO materials can switch between two distinct electronic spin states (a low-spin and a high-spin state) in response to external stimuli like temperature, pressure, or light.

Recent research has successfully incorporated the this compound ligand, denoted as DPBz-Est, into three-dimensional Hofmann-type coordination polymers. rsc.org These frameworks, with the general formula {Fe(DPBz-Est)[M(CN)₄]·1.5phNO₂} (where M = Ni, Pd, Pt), feature Fe(II) centers bridged by the DPBz-Est ligand and tetracyanometallate units. rsc.org The inclusion of the functional ester group was a key objective, providing a platform for potential post-synthetic modifications. rsc.org

Magnetic susceptibility measurements confirmed that these materials exhibit a two-step spin crossover behavior. rsc.org This phenomenon is of fundamental interest and is crucial for developing molecular switches and data storage devices. The specific transition temperatures depend on the nature of the tetracyanometallate used.

| Compound | Transition Behavior | Key Findings |

|---|---|---|

| {Fe(DPBz-Est)[Ni(CN)₄]·1.5phNO₂} | Two-Step Spin Crossover | Demonstrates a clear two-step transition, validating the use of the functionalized DPBz-Est ligand in creating SCO materials. rsc.org |

| {Fe(DPBz-Est)[Pd(CN)₄]·1.5phNO₂} | Two-Step Spin Crossover | Exhibits a distinct two-step SCO, with transition temperatures shifted compared to the Ni analogue. rsc.org |

| {Fe(DPBz-Est)[Pt(CN)₄]·1.5phNO₂} | Two-Step Spin Crossover | Shows a well-defined two-step SCO, highlighting the tunability of the magnetic properties by changing the [M(CN)₄]²⁻ component. rsc.org |

Gas Adsorption and Separation in Porous Frameworks

Porous MOFs are premier candidates for gas adsorption and separation applications due to their high surface areas, tunable pore sizes, and the potential for selective host-guest interactions. The design of the organic linker is critical in determining the adsorption properties of the resulting framework. A ligand like 2,5-di(pyridin-4-yl)benzoic acid could, in principle, be used to construct porous frameworks suitable for capturing gases such as CO₂. The pyridyl groups and the carboxylate function can create specific binding sites that enhance selectivity.

The study on SCO materials using the DPBz-Est ligand noted that the ester group could allow for the creation of materials with selective binding capabilities for specific analytes. rsc.org However, to date, there are no published experimental studies that have specifically synthesized porous frameworks from this compound and evaluated their performance in gas adsorption or separation.

Development of Sensor Platforms and Chemosensing Materials

MOFs are increasingly being developed as highly sensitive and selective chemical sensors. Their sensing mechanisms often rely on changes in their optical (e.g., luminescence) or electrical properties upon interaction with an analyte. The functional groups on the organic linkers can act as recognition sites for target molecules.

The ester functionality in this compound provides a site that could potentially be modified to introduce specific binding pockets or reporter groups, making its derived MOFs suitable for chemosensing applications. For instance, the ester could be converted to an amide decorated with a fluorophore or a group with a high affinity for a particular analyte. While the potential for creating advanced sensor platforms is clear, the scientific literature does not yet contain reports on the synthesis and application of materials based on this specific ligand for chemosensing purposes.

Future Prospects and Emerging Research Directions

Exploration of Hybrid and Composite Materials Incorporating Methyl 2,5-di(pyridin-4-yl)benzoate

The bifunctional nature of this compound, with its multiple nitrogen-based coordination sites and a central aromatic body, makes it an exceptional candidate for the creation of hybrid and composite materials. A primary area of future research will likely focus on its use as an organic linker in the synthesis of metal-organic frameworks (MOFs). The pyridyl groups can coordinate to metal centers, while the benzoate (B1203000) core can be systematically modified to tune the resulting framework's properties.

The exploration of MOFs based on pyridylbenzoate ligands has already demonstrated a range of interesting properties, including negative and positive thermal expansion, breathing behavior, and solvatochromism. researchgate.net By employing this compound, researchers can design novel MOF topologies. For instance, reactions with various metal salts could lead to three-dimensional frameworks with new (3,6)-connected net topologies. osti.gov The additional methyl ester group, not present in simpler pyridylbenzoates, could introduce further functionality or be used for post-synthetic modification.

The potential for creating mixed-ligand MOFs is another promising avenue. By combining this compound with other organic linkers, such as carboxylates or other N-donor ligands, materials with enhanced porosity, stability, and specific functionalities for applications like gas storage and separation can be targeted. univen.ac.za

Beyond MOFs, the incorporation of this compound into polymer matrices or onto nanoparticle surfaces could yield novel composite materials with tailored optical or electronic properties, driven by the unique characteristics of the dipyridylbenzoate moiety.

Advanced Spectroscopic and In-Situ Characterization of Dynamic Processes

A thorough understanding of the behavior of materials derived from this compound will necessitate the use of advanced spectroscopic and in-situ characterization techniques. Investigating the dynamic processes, such as host-guest interactions, structural transformations, and reaction kinetics, will be crucial for optimizing material performance.

Techniques like in-situ X-ray diffraction will be invaluable for observing the real-time structural changes in MOFs or crystalline composites during guest adsorption/desorption or in response to external stimuli like temperature or pressure. This can provide insights into the breathing behavior and flexibility of the frameworks.

Spectroscopic methods will also play a key role. For instance, UV-Vis spectroscopy can be employed to study solvatochromic and thermochromic properties, where the material changes color in response to different solvents or temperatures. researchgate.net Furthermore, advanced NMR and FT-IR spectroscopy can be used to probe the local chemical environment and interactions of the this compound ligand within a larger material structure. researchgate.netmdpi.com Computational modeling, in conjunction with experimental spectroscopic data, can help to elucidate the electronic structure and predict optical properties. researchgate.netwikipedia.org

Rational Design of Next-Generation Functional Materials with Tunable Properties

The concept of "rational design" is central to the development of new materials with specific, predictable functionalities. epa.govnih.gov this compound, with its well-defined structure, is an ideal candidate for such a design-led approach. By systematically modifying the substituents on the benzene (B151609) ring or the pyridyl groups, researchers can fine-tune the electronic and steric properties of the ligand.

This tunability allows for the creation of materials with tailored properties for specific applications. For example, by introducing electron-donating or electron-withdrawing groups, the luminescence properties of resulting MOFs or coordination polymers could be modulated for use in chemical sensing or light-emitting devices. osti.gov The strategic placement of functional groups could also influence the catalytic activity of the material in organic transformations.

The table below illustrates how different functional groups on a benzoate derivative can influence the properties of the resulting material, providing a basis for the rational design of materials based on this compound.

| Functional Group on Benzoate | Potential Impact on Material Properties |

| Nitro group | May enhance electron-accepting properties, potentially affecting catalytic activity. wikipedia.org |

| Amino group | Can act as a basic site for catalysis or a hydrogen-bonding site for guest recognition. ontosight.ai |

| Halogen atoms | Can influence intermolecular interactions and crystal packing. acs.orgnih.gov |

| Alkoxy groups | May alter the solubility and steric hindrance of the ligand. |

Synergistic Integration of Experimental and Computational Methodologies

To accelerate the discovery and optimization of functional materials based on this compound, a synergistic approach that combines experimental synthesis and characterization with computational modeling will be essential. researchgate.netnih.gov

Computational methods, such as Density Functional Theory (DFT), can be used to predict the geometric and electronic structures of potential MOFs or other supramolecular assemblies before they are synthesized in the lab. researchgate.net This can help to screen for promising candidate structures and guide synthetic efforts. Molecular dynamics simulations can provide insights into the dynamic behavior of these materials, such as the diffusion of guest molecules within their pores.

Experimental work will then be needed to synthesize the most promising materials and validate the computational predictions. The characterization data obtained from techniques like X-ray crystallography and spectroscopy will provide crucial feedback for refining the computational models. This iterative cycle of prediction, synthesis, and characterization will enable a more efficient exploration of the vast chemical space accessible with this versatile building block.

Scalable Synthesis and Industrial Relevance Considerations for Material Development

For any new material to have a real-world impact, its synthesis must be scalable and economically viable. nih.govchemrxiv.org Therefore, future research on materials derived from this compound should also address the challenges of large-scale production.

Developing efficient, high-yield synthetic routes to the parent compound and its derivatives will be a critical first step. This may involve exploring alternative coupling reactions or optimizing existing procedures to minimize waste and reduce costs. orgsyn.orgresearchgate.net For the subsequent assembly of materials like MOFs, methods that are amenable to industrial-scale production, such as continuous flow synthesis or mechanochemical synthesis, should be investigated.

Q & A

Basic: What are the optimal synthetic routes for preparing Methyl 2,5-di(pyridin-4-yl)benzoate, and how can purity be ensured?

Answer:

A common approach involves Suzuki-Miyaura cross-coupling reactions to attach pyridinyl groups to the benzoate core. For example, coupling 2,5-dibromobenzoate esters with 4-pyridinylboronic acid derivatives under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol/water) at 80–100°C for 12–24 hours . Post-synthesis, purity is validated via recrystallization (ethanol/water mixtures) and chromatographic techniques (silica gel, ethyl acetate/hexane eluent). Analytical methods include HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C) to confirm structural integrity and rule out byproducts like unreacted boronic acids or debrominated intermediates .

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

- Spectroscopy: ¹H NMR (DMSO-d₆ or CDCl₃) identifies pyridinyl proton signals (δ 8.5–8.7 ppm as doublets) and benzoate methyl ester protons (δ 3.9 ppm). ¹³C NMR confirms carbonyl (C=O, δ ~167 ppm) and pyridinyl carbons (δ ~150 ppm). High-resolution mass spectrometry (HRMS-ESI/TOF) validates the molecular ion peak ([M+H]⁺ at m/z 291.32) .

- Crystallography: Single-crystal X-ray diffraction (SHELX suite) resolves molecular packing and intermolecular interactions (e.g., π-π stacking between pyridinyl rings). Lattice parameters and thermal displacement parameters are refined using SHELXL .

Advanced: How can regioselectivity challenges in pyridinyl substitution be addressed during synthesis?

Answer:

Regioselective installation of pyridinyl groups at the 2- and 5-positions of the benzoate ring requires careful control of steric and electronic factors. Computational modeling (DFT calculations) predicts favorable sites for coupling based on transition-state energy barriers. Experimentally, directing groups (e.g., ester moieties) or orthogonal protecting strategies (e.g., tert-butyloxycarbonyl) can bias reactivity. Post-synthesis, regiochemistry is confirmed via NOESY NMR (proximity of pyridinyl protons to benzoate substituents) and X-ray crystallography .

Advanced: What are the compound’s potential applications in coordination chemistry or materials science?

Answer:

The pyridinyl nitrogen atoms serve as ligands for transition metals (e.g., Ru, Pd), enabling applications in catalysis or luminescent materials. For example:

- Coordination Polymers: Reacting with Cu(II) or Zn(II) salts in DMF/MeOH yields metal-organic frameworks (MOFs) with tunable porosity, characterized via PXRD and BET surface area analysis.

- Photophysical Studies: UV-Vis and fluorescence spectroscopy (λex = 300–350 nm) reveal charge-transfer transitions influenced by metal coordination .

Advanced: How can researchers resolve contradictions between computational predictions and experimental data (e.g., spectral vs. crystallographic results)?

Answer:

Discrepancies often arise from solvent effects, crystal packing forces, or dynamic processes (e.g., conformational flexibility). Strategies include:

- Multiparametric Analysis: Cross-validate NMR chemical shifts with DFT-optimized gas-phase structures and solid-state X-ray data.

- Dynamic NMR: Probe temperature-dependent line broadening to identify fluxional behavior.

- Hirshfeld Surface Analysis: Quantify intermolecular interactions in crystals to explain deviations from solution-phase models .

Basic: What stability considerations are critical for storing and handling this compound?

Answer:

The ester group is hydrolytically sensitive. Store under inert atmosphere (N₂/Ar) at –20°C in amber vials. Monitor degradation via TLC (silica, ethyl acetate/hexane) for free benzoic acid (Rf ~0.2) or pyridinyl byproducts. For long-term stability, lyophilize from acetonitrile/water and store as a solid .

Advanced: What role does this compound play in pharmacological target validation?

Answer:

While direct studies are limited, structural analogs (e.g., pyridinyl benzoates) show activity as kinase inhibitors or receptor modulators. In vitro assays (e.g., P2Y1 receptor binding) require radioligand displacement (³H-labeled antagonists) and functional cAMP assays. Molecular docking (AutoDock Vina) predicts binding poses, validated via site-directed mutagenesis of target proteins .

Advanced: How can researchers optimize reaction yields in large-scale syntheses?

Answer:

- Catalyst Screening: Test Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) for turnover efficiency.

- Microwave-Assisted Synthesis: Reduce reaction time (2–4 hours vs. 24 hours) while maintaining yield (75–85%).

- Flow Chemistry: Continuous flow systems minimize side reactions (e.g., homocoupling) and improve reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.